Benzenepropanal, 3,4-dichloro-

Descripción general

Descripción

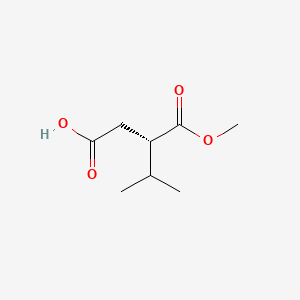

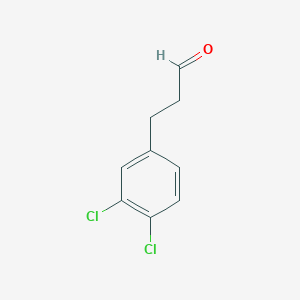

Benzenepropanal, 3,4-dichloro- is a chemical compound with the molecular formula C9H8Cl2O . It is also known as 3,4-Dichlorobenzenepropanal and 3-(3,4-dichlorophenyl)propanal .

Synthesis Analysis

The synthesis of Benzenepropanal, 3,4-dichloro- can be achieved from 3,4-dichlorobenzenepropanol . In the synthesis of benzene derivatives with two or more substituents, the effect of directing groups must be taken into account . The order of reactions can change the products produced .Molecular Structure Analysis

The molecular weight of Benzenepropanal, 3,4-dichloro- is 203.07 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Nanotechnology

One area of significant interest is the application of benzene derivatives in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), for instance, have been increasingly important across a range of scientific disciplines. The simple structure of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, allows for their utilization as a versatile, supramolecular building block. Applications range from nanotechnology to polymer processing and even biomedical applications, highlighting the potential for innovative uses of benzene derivatives in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Development

The synthesis and biological evaluation of heterocyclic compounds, including those bearing a triazine scaffold derived from benzene, are crucial in medicinal chemistry. Triazines, which can be considered a transformation of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, have shown a wide spectrum of biological activities. This includes antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, underscoring their significance in drug development and therapeutic applications (Verma, Sinha, & Bansal, 2019).

Environmental Health and Toxicology

Research into the environmental health and toxicological impacts of benzene and its derivatives has been extensive. These compounds are known for their roles as carcinogens, particularly in relation to leukemia and other cancers. The toxic effects are often associated with occupational exposure, leading to a deeper understanding of the mechanisms of action and potential risks associated with benzene exposure. Such studies inform safety standards and regulatory policies to protect human health (Atkinson, 2009).

Environmental Remediation

Chlorobenzenes, including compounds related to "Benzenepropanal, 3,4-dichloro-," are recognized for their environmental persistence and toxicity. Understanding the fate processes of these compounds in soil and their potential remediation strategies is crucial for environmental protection. Research in this area focuses on degradation pathways, microbial remediation, and the development of techniques to reduce or eliminate these pollutants from the environment, showcasing the environmental significance of studying benzene derivatives (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUQWRXGPBSBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)